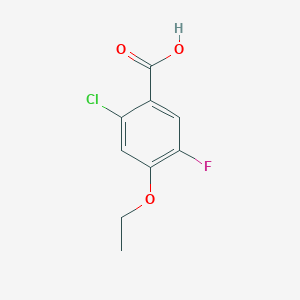

2-Chloro-4-ethoxy-5-fluorobenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClFO3 |

|---|---|

Molecular Weight |

218.61 g/mol |

IUPAC Name |

2-chloro-4-ethoxy-5-fluorobenzoic acid |

InChI |

InChI=1S/C9H8ClFO3/c1-2-14-8-4-6(10)5(9(12)13)3-7(8)11/h3-4H,2H2,1H3,(H,12,13) |

InChI Key |

ARLVXIBTNIVZDH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)Cl)C(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4 Ethoxy 5 Fluorobenzoic Acid

Retrosynthetic Analysis of the 2-Chloro-4-ethoxy-5-fluorobenzoic Acid Skeleton

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting multiple synthetic pathways. The primary disconnections involve the carbon-carbon bond of the carboxylic acid group and the carbon-heteroatom bonds of the chloro, ethoxy, and fluoro substituents.

One logical approach is to disconnect the carboxylic acid group, leading to a substituted benzene (B151609) precursor that can be carboxylated in a final step. This precursor, 1-chloro-4-ethoxy-2-fluoro-5-R-benzene (where R is a group that can be converted to a carboxyl group, such as a methyl or a halogen), would require the sequential and regioselective introduction of the four substituents onto the benzene ring.

Alternatively, the ethoxy group could be introduced late in the synthesis via nucleophilic aromatic substitution on a suitably activated precursor, such as a dihalogenated or nitro-substituted benzoic acid. Similarly, the fluorine atom could be installed via a Sandmeyer-type reaction on an appropriately positioned amino group. The chlorine atom can be introduced through electrophilic chlorination. This variety of potential precursors underscores the flexibility and strategic depth required for the synthesis of such a multi-functionalized molecule.

Classical Synthetic Routes and Precursor Utilization

Classical synthetic methodologies provide a foundational framework for the synthesis of this compound, primarily relying on regioselective halogenation, alkoxylation, and functional group interconversions on substituted aromatic systems.

Strategies Involving Regioselective Halogenation and Alkoxylation

A plausible classical route could commence with a readily available starting material like 2,4-dichloro-5-fluorotoluene. The synthesis of this precursor itself involves multi-step processes. The regioselective introduction of the ethoxy group is a critical step. Nucleophilic aromatic substitution of one of the chlorine atoms, activated by the electron-withdrawing fluorine, can be achieved using sodium ethoxide. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position due to steric hindrance from the adjacent methyl group.

Another strategy involves starting with a phenol (B47542) derivative. For instance, the synthesis could begin with 2-chloro-5-fluoro-4-hydroxybenzoic acid. This intermediate could then undergo Williamson ether synthesis with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to yield the target molecule. The challenge in this approach lies in the regioselective synthesis of the hydroxybenzoic acid precursor.

Functional Group Interconversions on Substituted Aromatic Systems

Functional group interconversions offer a powerful tool for manipulating the substitution pattern on the aromatic ring. A notable strategy involves the use of a nitro group as a directing group and a precursor to other functionalities. For example, the synthesis could proceed via 2-chloro-4-fluoro-5-nitrobenzoic acid. This intermediate can be synthesized by the nitration of 2-chloro-4-fluorobenzoic acid.

The subsequent steps would involve the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the desired substituent. For instance, the amino group can be converted to a diazonium salt, which can then be transformed into a hydroxyl group, followed by etherification to introduce the ethoxy group. Alternatively, a Balz-Schiemann reaction could be employed to convert the diazonium salt into a fluorine atom, if the fluorine was not already present in the starting material.

A summary of a potential classical synthetic pathway is presented in the table below:

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Nitration | 2-Chloro-4-fluorobenzoic acid | HNO₃, H₂SO₄ | 2-Chloro-4-fluoro-5-nitrobenzoic acid |

| 2 | Reduction | 2-Chloro-4-fluoro-5-nitrobenzoic acid | Fe, HCl or H₂, Pd/C | 5-Amino-2-chloro-4-fluorobenzoic acid |

| 3 | Diazotization | 5-Amino-2-chloro-4-fluorobenzoic acid | NaNO₂, HCl, 0-5 °C | 2-Chloro-4-fluoro-5-diazoniumbenzoic acid chloride |

| 4 | Hydrolysis | 2-Chloro-4-fluoro-5-diazoniumbenzoic acid chloride | H₂O, heat | 2-Chloro-4-fluoro-5-hydroxybenzoic acid |

| 5 | Etherification | 2-Chloro-4-fluoro-5-hydroxybenzoic acid | C₂H₅I, K₂CO₃ | This compound |

Modern Approaches in the Synthesis of this compound

Modern synthetic chemistry offers more efficient and sustainable alternatives to classical methods, including catalytic functionalization and adherence to green chemistry principles.

Catalytic Methods for Benzoic Acid Functionalization (e.g., Carbonylation Reactions)

Palladium-catalyzed carbonylation reactions provide a direct and atom-economical method for the synthesis of benzoic acids from aryl halides. mdpi.com In the context of this compound, a suitable precursor would be 1,2-dichloro-4-ethoxy-5-fluorobenzene. This precursor could be subjected to a palladium-catalyzed carbonylation reaction using carbon monoxide in the presence of a suitable base and solvent system. The regioselectivity of the carbonylation would be a key challenge to address, potentially influenced by the electronic and steric effects of the existing substituents.

The general scheme for such a catalytic carbonylation is as follows:

Ar-X + CO + Nu-H --(Pd catalyst, base)--> Ar-CO-Nu + HX

Where Ar-X is the aryl halide, CO is carbon monoxide, and Nu-H is a nucleophile (e.g., water to form the carboxylic acid).

Green Chemistry Principles and Sustainable Synthesis Pathways

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and produce high yields while minimizing waste and the use of hazardous substances.

In the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy: Catalytic methods like carbonylation inherently have a higher atom economy compared to classical multi-step syntheses that often involve stoichiometric reagents and generate significant waste.

Use of Safer Solvents and Reagents: Replacing hazardous reagents like heavy metal oxidants (e.g., dichromate for the oxidation of a toluene (B28343) precursor) with greener alternatives such as molecular oxygen or hydrogen peroxide is a key consideration. mdpi.com Similarly, the use of environmentally friendly solvents or even solvent-free conditions is preferred.

Energy Efficiency: Reactions that can be conducted at lower temperatures and pressures contribute to a more sustainable process. Microwave-assisted synthesis can often accelerate reaction times and reduce energy consumption.

A comparison of classical and modern approaches highlights the shift towards more sustainable practices:

| Feature | Classical Approach | Modern (Green) Approach |

| Oxidizing Agent | Dichromate, Permanganate (toxic) | O₂, H₂O₂ (benign) |

| Carboxylation | Often indirect, multi-step | Direct catalytic carbonylation |

| Solvents | Often chlorinated solvents | Greener solvents (e.g., water, ethanol) or solvent-free |

| Byproducts | Significant inorganic salt waste | Minimal byproducts, often recyclable catalysts |

| Energy Input | Often requires high temperatures | Milder reaction conditions, potential for microwave assistance |

By integrating these modern and green chemistry principles, the synthesis of this compound can be achieved in a more efficient, cost-effective, and environmentally responsible manner.

Flow Chemistry Applications in the Synthesis of Benzoic Acid Derivatives

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, has emerged as a powerful technology in modern organic synthesis. nih.gov This approach offers numerous advantages over traditional batch methods, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety profiles when handling hazardous reagents, and the potential for straightforward automation and scalability. nih.govnih.gov These benefits have led to its successful application in the synthesis of a wide array of organic molecules, including various derivatives of benzoic acid.

The synthesis of benzoic acid derivatives often involves multi-step sequences that can be streamlined using "telescoped" flow processes, where the output of one reactor is directly fed into the next, eliminating the need for intermediate workup and purification steps. nih.govuc.pt For instance, multi-step flow systems have been developed for the synthesis of 1,2,4-oxadiazole (B8745197) derivatives from benzoic acids and for the preparation of chiral γ-amino acid derivatives. uc.pt Such systems utilize piston pumps, common in HPLC instrumentation, to precisely control the flow of reagents and catalysts. nih.gov

Specific applications in the synthesis of compounds structurally related to benzoic acid highlight the potential of flow chemistry. For example, the continuous flow synthesis of 2,2′-diselenobis(benzoic acid) has been reported, achieving excellent yields in as little as 90 seconds using water as a solvent. rsc.org Furthermore, the alkylation of benzoic acid has been scaled up from microflow capillary reactors to milliflow reactors, demonstrating the industrial applicability of this technology. acs.org Studies on this process have shown that reaction outcomes are sensitive to mixing conditions and flow rates, with optimal productivity achieved by carefully controlling these parameters. acs.org While direct reports on the flow synthesis of this compound are not prevalent in the reviewed literature, the established success in synthesizing a variety of other benzoic acid derivatives strongly suggests that its preparation could benefit from this technology. The precise control offered by flow reactors could be particularly advantageous for managing exothermic nitration or halogenation steps, which are often involved in the synthesis of highly substituted aromatic compounds.

Optimization of Reaction Conditions, Yields, and Purity in this compound Synthesis

The synthesis of this compound and its precursors involves carefully controlled reaction conditions to maximize yield and purity while minimizing the formation of unwanted byproducts. Optimization strategies often focus on key synthetic steps such as the hydrolysis of benzonitrile (B105546) intermediates or the oxidation of toluene derivatives. patsnap.comguidechem.com

A common route to substituted chlorofluorobenzoic acids involves the hydrolysis of the corresponding benzonitrile. Patents reveal that this transformation can be achieved under either acidic or alkaline conditions. patsnap.comgoogle.com The optimization of these conditions is crucial for achieving high yields and purity. For example, the hydrolysis of 2-chloro-4-fluorobenzonitrile (B42565) has been optimized to produce 2-chloro-4-fluorobenzoic acid with yields consistently exceeding 90%. patsnap.comgoogle.com

Detailed research findings from patent literature illustrate the impact of different reagents and conditions on the reaction outcome. The following tables summarize optimized conditions for key transformations in the synthesis of related chlorofluorobenzoic acids.

Table 1: Optimization of Acid-Catalyzed Hydrolysis of 2-Chloro-4-fluorobenzonitrile

| Entry | Acid Catalyst | Temperature (°C) | Reaction Time (h) | Mass Yield (%) | Purity (%) |

| 1 | 90% Sulfuric Acid | 100 | 4 | 93.05 | Not Reported |

| 2 | Sulfuric Acid | 100 | 12 | 92.68 | 93.06 |

Data sourced from patent literature describing the synthesis of 2-chloro-4-fluorobenzoic acid, a key precursor. patsnap.comgoogle.com

Table 2: Optimization of Base-Catalyzed Hydrolysis of 2-Chloro-4-fluorobenzonitrile

| Entry | Base Catalyst | Temperature (°C) | Reaction Time (h) | Mass Yield (%) | Purity (%) |

| 1 | 10% Potassium Hydroxide | 100 | 12 | 90.02 | Not Reported |

| 2 | Sodium Hydroxide | Not Reported | Not Reported | 90.00 | 94.28 |

| 3 | Sodium Hydroxide | Not Reported | Not Reported | 91.07 | 94.80 |

Data sourced from patent literature describing the synthesis of 2-chloro-4-fluorobenzoic acid, a key precursor. patsnap.comgoogle.com

Another synthetic approach involves the oxidation of a substituted toluene. One method describes the oxidation of 2-chloro-4-fluorotoluene (B151448) using a combination of cobalt (II) acetate, manganese (II) acetate, and tert-butyl hydroperoxide under oxygen pressure. This process, conducted in glacial acetic acid at elevated temperatures, achieved a high yield of the desired benzoic acid. guidechem.com

Purity is a critical parameter, and analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to assess the final product. google.combldpharm.com For commercial-grade 2-chloro-4-fluorobenzoic acid, purities of 99% are available, indicating that robust purification methods, such as recrystallization or column chromatography, are employed to remove isomers and other impurities. chemicalbook.com For instance, a synthesis of 2-chloro-4-fluorobenzoic acid starting from 2-chloro-4-fluoroaniline (B1295073) involved purification by column chromatography to achieve a purity of 95.12% for the intermediate 2-chloro-4-fluorobenzonitrile. google.com The final acidification step is also a critical point for optimization; adjusting the pH to between 1 and 3 is often necessary to ensure complete precipitation of the carboxylic acid product. google.com

While these examples primarily detail the synthesis of the precursor 2-chloro-4-fluorobenzoic acid, the principles of optimizing hydrolysis, oxidation, catalyst selection, temperature control, and purification are directly applicable to the synthesis of the more complex target molecule, this compound.

Chemical Reactivity and Derivatization of 2 Chloro 4 Ethoxy 5 Fluorobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes several transformations, including esterification, amidation, reduction, and decarboxylation. These reactions are fundamental to creating new molecules with potentially altered biological or chemical properties.

Esterification and Amidation Reactions for Conjugate Formation

Esterification: The conversion of carboxylic acids to esters is a common and important reaction. In the case of substituted benzoic acids, such as 2-chloro-4-ethoxy-5-fluorobenzoic acid, this is typically achieved through Fischer-Speier esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.comiajpr.com For fluorinated aromatic carboxylic acids, heterogeneous catalysts like UiO-66-NH2 have also been effectively used with methanol (B129727) to yield the corresponding methyl esters. rsc.org

Amidation: The formation of amides from carboxylic acids is crucial for the synthesis of a wide array of chemical compounds, including biologically active molecules. Direct condensation of a carboxylic acid with an amine is generally not efficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is often activated first. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form an acyl chloride, which then readily reacts with an amine to produce the amide. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to facilitate the reaction. Boric acid has also been shown to catalyze the amidation of aromatic amines with benzoic acids under mild conditions. researchgate.net These methods allow for the formation of amide conjugates of this compound with various amines.

| Reaction Type | Reagents and Conditions | Product |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Corresponding Ester |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | N-substituted Amide |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDCI) | N-substituted Amide |

Interactive Data Table: Common Reagents for Esterification and Amidation

Reduction Pathways and Decarboxylation Reactions

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol. It is important to note that LiAlH₄ is a very reactive and non-selective reagent that can also reduce other functional groups that may be present in the molecule. For a more selective reduction of a carboxylic acid to an aldehyde, the carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride or an ester, which can then be reduced using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) or diisobutylaluminum hydride (DIBAL-H). youtube.com

Transformations of Halogen Substituents (Chlorine and Fluorine)

The chlorine and fluorine atoms on the aromatic ring are key sites for modification, enabling the introduction of a wide variety of substituents through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

In nucleophilic aromatic substitution (SNAr), a nucleophile replaces a leaving group on an aromatic ring. For this reaction to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com The chlorine and fluorine atoms in this compound are potential leaving groups. The reactivity of halogens as leaving groups in SNAr reactions often follows the trend F > Cl > Br > I, which is the reverse of their order of acidity. youtube.com This is because the rate-determining step is the attack of the nucleophile on the carbon atom bearing the halogen, and the highly electronegative fluorine atom polarizes the C-F bond, making the carbon more electrophilic.

The presence of the carboxylic acid group (an electron-withdrawing group) meta to the chlorine and ortho to the fluorine can influence the reactivity. A variety of nucleophiles, including alkoxides, amines, and thiols, can be used to displace the halogen atoms, leading to the formation of ethers, amines, and thioethers, respectively. nih.govbeilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In these reactions, an organic halide or triflate is coupled with an organometallic reagent in the presence of a palladium catalyst. The chlorine atom in this compound can serve as the halide component in these reactions.

Suzuki Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the formation of a biaryl compound by replacing the chlorine atom with a new aryl or heteroaryl group. rsc.org

Heck Coupling: In the Heck reaction, an aryl halide is coupled with an alkene to form a substituted alkene. This provides a method for introducing vinyl groups onto the aromatic ring.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, providing a direct route to aryl alkynes. nih.gov

The choice of palladium catalyst, ligands, and reaction conditions is crucial for the success of these cross-coupling reactions. nih.govorganic-chemistry.org

| Cross-Coupling Reaction | Coupling Partner | Product Type |

| Suzuki | Boronic acid/ester | Biaryl |

| Heck | Alkene | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Aryl Alkyne |

Interactive Data Table: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reactivity of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) is an electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic ring. libretexts.orglibretexts.orgmsu.edu This has an activating effect on the ring towards electrophilic aromatic substitution, although this is counteracted by the deactivating effects of the halogens and the carboxylic acid group.

The primary reaction involving the ethoxy group itself is ether cleavage. This typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). Cleavage of the ether would yield the corresponding phenol (B47542). Given the presence of other sensitive functional groups in the molecule, selective cleavage of the ethoxy group would require careful selection of reagents and reaction conditions.

Ether Cleavage Reactions

The ethoxy group (-OCH2CH3) in this compound, like other aryl alkyl ethers, can undergo cleavage under stringent acidic conditions. This reaction typically involves heating the compound with a strong acid, most commonly hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgyoutube.commasterorganicchemistry.comopenstax.orglibretexts.org

The generally accepted mechanism for the acid-catalyzed cleavage of aryl alkyl ethers proceeds via an SN2 pathway. libretexts.orgmasterorganicchemistry.comopenstax.orglibretexts.org The reaction is initiated by the protonation of the ether oxygen atom by the strong acid, which transforms the ethoxy group into a good leaving group (an alcohol). Subsequently, the halide anion (I⁻ or Br⁻), acting as a nucleophile, attacks the less sterically hindered carbon of the protonated ether. In the case of this compound, the nucleophilic attack will occur on the ethyl group's primary carbon, leading to the formation of 2-chloro-5-fluoro-4-hydroxybenzoic acid and an ethyl halide.

It is important to note that the carbon-oxygen bond between the aromatic ring and the ethoxy group is not cleaved. This is because the sp²-hybridized carbon of the benzene (B151609) ring is resistant to SN2 attack due to steric hindrance and the high energy required to break this bond. libretexts.orgmasterorganicchemistry.com

| Reactant | Reagents | Products | Reaction Type |

| This compound | HI or HBr (concentrated), heat | 2-Chloro-5-fluoro-4-hydroxybenzoic acid + Ethyl iodide/bromide | SN2 Ether Cleavage |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Ring System

The benzene ring of this compound is substituted with both activating and deactivating groups, which influences its reactivity towards both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the ethoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the carboxylic acid, chloro, and fluoro groups are deactivating groups, withdrawing electron density from the ring inductively. The halogens (chloro and fluoro) are exceptions as they are deactivating yet ortho-, para-directing. The carboxylic acid group is a meta-director.

A relevant example can be found in the nitration of the closely related compound, 2-chloro-4-fluorobenzoic acid. google.comgoogle.com In this case, nitration predominantly occurs at the 5-position, which is ortho to the activating fluorine and meta to the deactivating chlorine and carboxylic acid groups. By analogy, for this compound, the ethoxy group at position 4 and the fluoro group at position 5 are ortho, para-directing, while the chloro group at position 2 and the carboxylic acid at position 1 are meta-directing to their respective positions. The directing effects of the powerful activating ethoxy group and the fluoro group will likely dominate.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is generally favored on aromatic rings that are electron-deficient, typically those bearing strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.orgnih.govyoutube.comyoutube.com The presence of the chloro, fluoro, and carboxylic acid groups on the benzene ring of this compound makes the ring susceptible to nucleophilic attack.

In NAS reactions, a strong nucleophile attacks a carbon atom bearing a good leaving group. In this molecule, both the chloro and fluoro atoms can potentially act as leaving groups. Generally, in nucleophilic aromatic substitution, fluoride (B91410) is a better leaving group than chloride due to its higher electronegativity, which polarizes the carbon-fluorine bond to a greater extent, making the carbon more electrophilic. masterorganicchemistry.com The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes this intermediate, thus facilitating the reaction. masterorganicchemistry.com

2 Chloro 4 Ethoxy 5 Fluorobenzoic Acid As a Strategic Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Scaffolds and New Chemical Entities (NCEs)

The inherent reactivity of 2-Chloro-4-ethoxy-5-fluorobenzoic acid makes it an ideal starting point for the construction of diverse and complex molecular frameworks. The carboxylic acid group can be readily converted into other functionalities, such as acid chlorides or amides, which then serve as handles for further synthetic transformations.

A significant application of this compound is in the synthesis of substituted pyrimidine (B1678525) scaffolds. Pyrimidines are a critical class of heterocyclic compounds that form the core of numerous biologically active molecules and new chemical entities (NCEs). In a documented synthetic pathway, this compound is first converted to its more reactive acid chloride derivative, 2-chloro-4-ethoxy-5-fluorobenzoyl chloride. This intermediate is then reacted with various aminopyrimidine derivatives. The reaction proceeds via nucleophilic acyl substitution, where the amino group of the pyrimidine attacks the carbonyl carbon of the benzoyl chloride, forming a stable amide bond. This method provides a direct and efficient route to couple the substituted phenyl ring to a pyrimidine core, yielding N-(pyrimidin-2-yl)benzamide derivatives. These resulting scaffolds are highly sought after in discovery chemistry due to their potential for further functionalization and their proven value in developing novel compounds.

Applications as an Intermediate in Agrochemical Synthesis (e.g., Herbicides)

In the field of agrochemical research, substituted benzoic acids and their derivatives are crucial intermediates for the synthesis of active ingredients, particularly herbicides. The structural motifs present in this compound are commonly found in modern crop protection agents. While specific, commercialized herbicides directly derived from this exact intermediate are not extensively documented in publicly available literature, its utility is demonstrated through its role in synthesizing pyrimidine-based compounds that are known to have herbicidal activity.

The synthesis of N-(pyrimidin-2-yl)benzamide structures, as previously described, is directly relevant to this field. Many commercial herbicides, including sulfonylureas and other families, feature a pyrimidine ring linked to a substituted aryl group. The linkage and substitution patterns are critical for the molecule's ability to inhibit specific biological pathways in weeds. The synthesis pathway involving 2-Chloro-4-ethoxy-5-fluorobenzoyl chloride provides a clear route to novel compounds that can be screened for herbicidal properties. The presence of the halogen and ethoxy groups on the phenyl ring can influence the molecule's uptake, transport, and binding affinity to target enzymes in plants.

For context, a closely related compound, 2-chloro-4-fluorobenzoic acid, is a known key intermediate in the production of the herbicide saflufenacil. This highlights the general importance of this class of substituted benzoic acids in developing new agrochemical solutions.

Utilization in the Preparation of Advanced Materials (e.g., Liquid Crystals)

Substituted benzoic acids, particularly those containing fluorine and other halogen atoms, are often employed as core structures in the synthesis of advanced materials, including liquid crystals. The rigidity of the benzene (B151609) ring, combined with the specific polarity and steric effects imparted by the substituents, can influence the mesomorphic properties required for liquid crystal phases.

However, based on available scientific and patent literature, there are no specific, documented examples of this compound being utilized in the synthesis of liquid crystals or other advanced materials. While structurally analogous compounds, such as other fluorinated benzoic acids, serve as precursors for liquid crystal materials, the direct application of this compound in this area remains to be reported. The potential for its use exists, but currently lacks empirical support in published research.

Role in Medicinal Chemistry Synthesis as a Key Intermediate for Drug Candidates

The synthesis of new drug candidates is a primary area where versatile intermediates like this compound are of significant interest. The chemical synthesis of potential therapeutics often involves the assembly of several molecular fragments, and this compound provides a valuable, pre-functionalized aromatic piece.

The role of this intermediate in medicinal chemistry is best exemplified by its use in the synthesis of substituted pyrimidine derivatives, which are a cornerstone of many drug discovery programs, particularly in oncology. Kinase inhibitors, a major class of cancer therapeutics, frequently incorporate a substituted pyrimidine scaffold to mimic the adenine (B156593) portion of ATP and bind to the enzyme's active site.

The synthetic route involving the formation of an amide linkage between the 2-chloro-4-ethoxy-5-fluorobenzoyl moiety and an aminopyrimidine is a key step in creating libraries of potential kinase inhibitors. The specific substituents on the phenyl ring—chloro, ethoxy, and fluoro—are crucial for modulating the pharmacological properties of the final molecule. These groups can influence binding affinity, selectivity, and metabolic stability. By reacting 2-chloro-4-ethoxy-5-fluorobenzoyl chloride with a variety of aminopyrimidines, medicinal chemists can generate a diverse set of drug-like molecules for biological screening. This strategic use of a pre-functionalized intermediate streamlines the synthetic process, allowing for the rapid exploration of structure-activity relationships (SAR) in the development of new drug candidates.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 4 Ethoxy 5 Fluorobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

For a molecule with a substituted aromatic ring like 2-Chloro-4-ethoxy-5-fluorobenzoic acid, one-dimensional (1D) NMR (¹H and ¹³C) provides initial data, but two-dimensional (2D) techniques are essential for unambiguous assignment of all signals and confirmation of the substitution pattern. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu In the aromatic region of this compound, a cross-peak would be expected between the two aromatic protons, confirming their adjacency on the ring. Similarly, it would show a correlation between the -CH₂- and -CH₃ protons of the ethoxy group. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C coupling). sdsu.edu It is invaluable for assigning the carbon signals. For the target molecule, HSQC would link the aromatic proton signals to their corresponding aromatic carbon signals and the ethoxy group's methylene (B1212753) (-CH₂) and methyl (-CH₃) proton signals to their respective carbon signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). youtube.com This is crucial for piecing together the molecular skeleton, especially for connecting fragments separated by quaternary (non-protonated) carbons. Key HMBC correlations for this compound would include:

Correlations from the aromatic protons to the carbons of the ethoxy group and the carboxylic acid group.

Correlations from the methylene protons of the ethoxy group to the aromatic carbon at position 4 (C4) and the methyl carbon.

Correlations from the aromatic protons to the quaternary carbons bearing the chloro and fluoro substituents, confirming their positions. youtube.comyoutube.com

The following table outlines the expected NMR data for this compound, which would be confirmed and assigned using these 2D techniques.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H3 | ~7.5 - 7.8 | ~115 - 120 | C1, C2, C4, C5 |

| H6 | ~7.3 - 7.6 | ~118 - 123 | C1, C2, C4, C5 |

| -OCH₂CH₃ | ~4.1 - 4.3 (quartet) | ~64 - 66 | C4, -OCH₂C H₃ |

| -OCH₂CH₃ | ~1.4 - 1.6 (triplet) | ~14 - 16 | C4, -OC H₂CH₃ |

| C1 (-COOH) | - | ~165 - 170 | - |

| C2 (-Cl) | - | ~125 - 130 | - |

| C3 | - | ~115 - 120 | - |

| C4 (-OEt) | - | ~150 - 155 | - |

| C5 (-F) | - | ~155 - 160 (d, ¹JCF) | - |

| C6 | - | ~118 - 123 | - |

| -COOH | ~11 - 13 (broad) | ~165 - 170 | C1, C2, C6 |

Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions. d denotes a doublet due to fluorine coupling.

Conformation and Dynamics Studies via NMR

While the aromatic ring of this compound is largely planar, NMR can provide insights into the preferred orientation and rotational dynamics of its substituents, namely the ethoxy and carboxylic acid groups.

The conformation of flexible side chains can be investigated using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies atoms that are close in space. For instance, a NOESY experiment could reveal spatial proximity between the methylene protons of the ethoxy group and the aromatic proton at position 3 (H3), providing information about the preferred rotational conformation of the C-O bond.

Furthermore, variable temperature (VT) NMR studies can be employed to study the dynamics. Changes in the NMR spectrum, such as the broadening or sharpening of signals at different temperatures, can indicate restricted rotation around single bonds, for example, the bond between the aromatic ring and the carboxylic acid group. nih.gov The energy barrier for this rotation could potentially be calculated from such data.

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. researchgate.net For this compound (C₉H₈ClFO₃), the exact mass of the molecular ion can be calculated. This precise mass measurement is critical for confirming the identity of the compound and distinguishing it from isomers or compounds with similar nominal masses.

| Ion | Formula | Calculated Exact Mass (Da) |

| [M+H]⁺ | C₉H₉ClFO₃⁺ | 219.0224 |

| [M-H]⁻ | C₉H₇ClFO₃⁻ | 217.0068 |

| [M+Na]⁺ | C₉H₈ClFO₃Na⁺ | 241.0044 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (precursor ion), subjecting it to fragmentation, and then analyzing the resulting fragment ions (product ions). wikipedia.orgnationalmaglab.org This process provides valuable structural information by revealing the molecule's weakest bonds and stable fragments. The fragmentation pathway helps to confirm the connectivity of the atoms. researchgate.net

A plausible fragmentation pathway for protonated this compound ([M+H]⁺) would likely involve the initial loss of small, stable neutral molecules.

Proposed Fragmentation Steps:

Loss of ethylene (B1197577) (C₂H₄): A common fragmentation for ethoxy-substituted aromatics is the loss of an ethylene molecule via a McLafferty-type rearrangement, leading to a hydroxylated intermediate.

C₉H₉ClFO₃⁺ → C₇H₅ClFO₂⁺ + C₂H₄

Loss of water (H₂O): The carboxylic acid group can readily lose a molecule of water.

C₉H₉ClFO₃⁺ → C₉H₇ClFO₂⁺ + H₂O

Loss of the ethoxy radical (•OCH₂CH₃): Cleavage of the ether bond can result in the loss of an ethoxy radical.

Decarboxylation (Loss of CO₂): Loss of carbon dioxide from the carboxylic acid is a characteristic fragmentation.

Loss of carbon monoxide (CO): Following the loss of water, the resulting acylium ion can lose carbon monoxide.

| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Ion (m/z) | Formula of Fragment |

| 219.0224 | C₂H₄ (ethylene) | 191.0013 | C₇H₅ClFO₂⁺ |

| 219.0224 | H₂O (water) | 201.0119 | C₉H₇ClFO₂⁺ |

| 201.0119 | CO (carbon monoxide) | 173.0169 | C₈H₇ClFO⁺ |

| 219.0224 | COOH (formic acid radical) | 174.0187 | C₈H₈ClFO⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Vibrational Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and are excellent for identifying the functional groups present in a sample. nih.govijtsrd.com

The vibrational spectrum of this compound would be dominated by bands corresponding to its key functional groups: the carboxylic acid, the ether linkage, and the substituted aromatic ring.

Characteristic Vibrational Frequencies:

O-H Stretch: A very broad and strong band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

C=O Stretch: A very strong and sharp absorption in the IR spectrum, usually around 1680-1710 cm⁻¹, corresponds to the carbonyl stretch of the carboxylic acid.

C-O-C Stretches: The asymmetric and symmetric stretches of the aryl-alkyl ether linkage are expected to appear in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Aromatic C=C Stretches: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group appear just below 3000 cm⁻¹.

C-F and C-Cl Stretches: The carbon-halogen stretches appear in the lower frequency (fingerprint) region of the spectrum. The C-F stretch is typically found around 1100-1250 cm⁻¹, while the C-Cl stretch is observed at a lower wavenumber, generally between 600-800 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| C-H stretch (aromatic) | Phenyl Ring | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | Ethoxy Group | 2850 - 2980 | Medium |

| C=O stretch | Carboxylic Acid | 1680 - 1710 | Strong |

| C=C stretch | Phenyl Ring | 1450 - 1600 | Medium to Strong |

| C-O-C stretch (asymm.) | Aryl-alkyl Ether | 1230 - 1270 | Strong |

| C-F stretch | Fluoroaromatic | 1100 - 1250 | Strong |

| C-O-C stretch (symm.) | Aryl-alkyl Ether | 1020 - 1070 | Medium |

| C-Cl stretch | Chloroaromatic | 600 - 800 | Medium to Strong |

A detailed assignment of all vibrational modes would typically be supported by computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and intensities with good accuracy. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, this technique would reveal precise details about its conformation, the geometry of its functional groups, and the nature of the non-covalent interactions that dictate its crystal lattice.

The crystal packing of this compound is anticipated to be dominated by the highly directional and strong hydrogen bonds formed by the carboxylic acid groups. It is a near certainty that the molecules would form centrosymmetric dimers through pairs of O-H···O hydrogen bonds, a ubiquitous and stable supramolecular synthon in the crystal structures of benzoic acid and its derivatives. researchgate.net This robust interaction typically dictates the primary organization of the molecules in the crystal lattice.

Halogen Bonding: The chlorine atom at the 2-position is a potential halogen bond donor. It could engage in C–Cl···O interactions with the carbonyl oxygen of a neighboring molecule. Similarly, the fluorine atom, although a weaker halogen bond donor, can participate in various stabilizing contacts.

Hydrogen Bonding involving Halogens: The fluorine atom is highly electronegative and can act as a hydrogen bond acceptor in C–H···F interactions. These are generally considered weak hydrogen bonds but can be numerous and collectively contribute significantly to the lattice energy. mdpi.com

Other Interactions: The ethoxy group can also participate in weak C–H···O hydrogen bonds. Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules may also contribute to the crystal's cohesion, although the presence of multiple substituents might lead to offset stacking arrangements rather than a perfectly co-facial alignment.

The interplay of these varied interactions would result in a complex and unique three-dimensional architecture. The specific geometry and prevalence of these interactions are influenced by the electronic nature and steric demands of the substituents.

| Interaction Type | Typical Donor-Acceptor Distance (Å) | Notes |

| O-H···O (Carboxylic Acid Dimer) | 2.6 - 2.7 | Strongest interaction, forms a centrosymmetric R²₂(8) ring motif. |

| C-Cl···O | 3.0 - 3.5 | A type of halogen bond that contributes to the packing. |

| C-H···F | 2.2 - 2.6 (H···F) | Weak hydrogen bonds that can be numerous and collectively significant. |

| C-H···O | 2.3 - 2.8 (H···O) | Involving the ethoxy group and carbonyl oxygen. |

| π–π Stacking | 3.3 - 3.8 (Centroid-to-centroid) | Often offset due to substituent effects. |

This table presents typical ranges for intermolecular interactions observed in related substituted benzoic acids and is predictive for this compound.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physicochemical properties. mdpi.com Substituted benzoic acids are known to exhibit polymorphism, which can arise from different arrangements of the molecules (packing polymorphism) or different conformations of the molecule itself (conformational polymorphism). rsc.org For this compound, polymorphism could be driven by variations in the hydrogen bonding patterns beyond the primary dimer, or different arrangements of the weaker halogen and C-H···O/F interactions. The flexibility of the ethoxy group could also give rise to conformational polymorphs. Different crystallization conditions, such as the choice of solvent, temperature, and cooling rate, can lead to the formation of different polymorphs. mdpi.com

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Ethoxy 5 Fluorobenzoic Acid

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure, Geometry Optimization, and Molecular Electrostatic Potential (MEP) Mapping

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Chloro-4-ethoxy-5-fluorobenzoic acid. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict the molecule's geometry and electronic distribution with high accuracy.

Electronic Structure and Geometry Optimization: DFT and ab initio methods are utilized to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. These calculations solve the Schrödinger equation, or a simplified form of it, to find the lowest energy conformation. For substituted benzoic acids, a key aspect of their structure is the orientation of the carboxylic acid group relative to the benzene (B151609) ring. nih.gov Computational studies on similar ortho-substituted benzoic acids reveal that the interplay of steric and electronic effects of the substituents dictates the planarity and conformational preferences of the molecule. nih.gov For this compound, these calculations would elucidate bond lengths, bond angles, and dihedral angles, providing a detailed molecular structure.

Below is a table with representative optimized geometric parameters for a structurally similar molecule, 2-chloro-6-fluorobenzoic acid, as determined by DFT calculations. This provides an indication of the type of data obtained for this compound.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-Cl | 1.735 |

| C-F | 1.358 | |

| C=O | 1.212 | |

| Bond Angles (°) | C-C-Cl | 121.5 |

| C-C-F | 119.8 | |

| O=C-O | 122.7 |

Data for 2-chloro-6-fluorobenzoic acid, illustrative for the types of parameters calculated.

Molecular Electrostatic Potential (MEP) Mapping: MEP mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity. It illustrates regions of positive and negative electrostatic potential. In the context of this compound, an MEP map would highlight the electron-rich areas, such as the oxygen atoms of the carboxylic acid and ethoxy groups, which are susceptible to electrophilic attack. Conversely, electron-deficient regions, likely around the hydrogen atom of the carboxylic acid, would indicate sites for nucleophilic attack. Studies on other substituted benzoic acids have shown that MEP maps are instrumental in understanding intermolecular interactions. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR/Raman Vibrational Frequencies, UV-Vis Transitions)

Computational methods can accurately predict various spectroscopic parameters for this compound, aiding in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are performed to assign the signals in experimental ¹H and ¹³C NMR spectra. The GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT, is a common approach for predicting these shifts. mdpi.com For this compound, these calculations would help in the precise assignment of each hydrogen and carbon atom in the molecule. Experimental ¹H NMR data for this compound has been reported. chemicalbook.com

IR/Raman Vibrational Frequencies: Computational modeling is used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations can help in assigning specific vibrational modes to the experimental spectral bands. researchgate.netnih.gov For this compound, theoretical vibrational analysis would identify the characteristic stretching and bending frequencies of its functional groups, such as the C=O and O-H of the carboxylic acid, the C-O of the ethoxy group, and the C-Cl and C-F bonds. A study on 2-chloro-6-fluorobenzoic acid provides an example of the correlation between calculated and experimental vibrational frequencies. nih.gov

The table below presents a selection of calculated vibrational frequencies for the related compound 2-amino-5-fluorobenzoic acid, illustrating the nature of such predictions.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | 3560 | 3550 |

| C=O stretch | 1720 | 1715 |

| C-F stretch | 1250 | 1245 |

Data for 2-amino-5-fluorobenzoic acid, for illustrative purposes. nih.gov

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic transitions that give rise to UV-Vis absorption spectra. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, TD-DFT would provide insights into the electronic excitations, likely π-π* transitions within the benzene ring, that are responsible for its UV-Vis absorption profile.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed information about the conformational flexibility and intermolecular interactions of this compound in different environments, such as in solution. ucl.ac.ukrsc.org

By simulating the motion of the molecule over time, MD can explore the different conformations that arise from the rotation around single bonds, such as the C-O bond of the ethoxy group and the C-C bond connecting the carboxylic acid to the ring. ucl.ac.uk This is crucial for understanding how the molecule behaves in a dynamic environment. Furthermore, MD simulations can reveal how molecules of this compound interact with each other and with solvent molecules, providing insights into processes like self-association and solvation. acs.orgunimi.it

Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to map out the potential energy surface of a reaction, identifying the transition states and intermediates. rsc.org This allows for the elucidation of reaction pathways and the calculation of activation energies, which are crucial for understanding reaction kinetics. For instance, computational studies on benzoic acid have detailed its reaction mechanisms with atmospheric radicals. rsc.org Similar approaches could be applied to understand the reactivity of this compound in various chemical transformations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy calculations)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov

For this compound, HOMO-LUMO analysis would provide insights into its electronic properties and reactivity. A small HOMO-LUMO gap would suggest higher reactivity. Computational studies on similar substituted benzoic acids have shown how different substituents influence the HOMO and LUMO energy levels. nih.govnih.gov

The following table shows representative HOMO-LUMO energy values for 2-chloro-6-fluorobenzoic acid, which can be considered indicative for this compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.25 |

| LUMO | -1.50 |

| Energy Gap (ΔE) | 5.75 |

Data for 2-chloro-6-fluorobenzoic acid, for illustrative purposes. nih.gov

Future Research Directions and Emerging Applications of 2 Chloro 4 Ethoxy 5 Fluorobenzoic Acid

Development of Novel and Highly Efficient Synthetic Routes

Information on novel and highly efficient synthetic routes for 2-Chloro-4-ethoxy-5-fluorobenzoic acid is not currently available in published literature.

Exploration of New Catalytic Transformations and Asymmetric Synthesis

There is no available research data on new catalytic transformations or the asymmetric synthesis of derivatives of this compound.

Design and Synthesis of Advanced Functional Derivatives with Tunable Properties (e.g., Optical, Electronic, Material Science applications)

Published studies on the design and synthesis of advanced functional derivatives of this compound with tunable properties for applications in optical, electronic, or material science are not available.

Potential in Sustainable Chemistry and Biocatalysis Applications

There is no information in the current scientific literature regarding the potential of this compound in sustainable chemistry or biocatalysis applications.

Q & A

Basic Questions

What are the optimal synthetic routes for 2-Chloro-4-ethoxy-5-fluorobenzoic acid?

Methodological Answer:

The synthesis typically involves halogenation and etherification steps. For example:

Chlorination and Fluorination: Start with a benzoic acid precursor (e.g., 4-ethoxy-5-fluorobenzoic acid) and introduce chlorine at the 2-position using reagents like Cl₂ gas or AlCl₃ under controlled conditions .

Etherification: Ethoxy groups can be introduced via nucleophilic substitution using ethyl bromide or diazoethylation under basic conditions (e.g., NaOH in ethanol/water) .

Key Considerations:

- Monitor reaction temperatures to avoid side reactions (e.g., dehalogenation).

- Purify intermediates via recrystallization (methanol/water mixtures are effective for halogenated benzoic acids) .

How should this compound be stored to maintain stability?

Methodological Answer:

- Storage Conditions:

- Handling: Use vacuum-sealed containers or desiccators. Pre-weigh aliquots to minimize repeated exposure to ambient conditions.

What analytical techniques are recommended for assessing purity and structural confirmation?

Methodological Answer:

- HPLC/LC-MS: For purity assessment (>98% purity threshold). Use C18 columns with methanol/water mobile phases .

- NMR Spectroscopy:

- Melting Point: Expected range 185–187°C (compare with analogs like 2-chloro-4-fluorobenzoic acid) .

Advanced Questions

How can X-ray crystallography resolve structural ambiguities in halogenated benzoic acids?

Methodological Answer:

- Crystallization: Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures). Halogen substituents enhance crystal lattice stability via halogen bonding .

- Software Tools:

- SHELX Suite: For structure solution (SHELXD) and refinement (SHELXL). Validate using R-factor thresholds (<5% for high-resolution data) .

- ORTEP-3: Generate thermal ellipsoid plots to visualize steric effects from ethoxy/fluoro groups .

Example: A study on 5-amino-2-chloro-4-fluorobenzoic acid confirmed planar aromatic rings and intermolecular H-bonding using SHELXL .

How to address contradictory NMR data caused by substituent effects?

Methodological Answer:

- Solvent Selection: Use deuterated DMSO to resolve broad peaks from acidic protons (e.g., -COOH) .

- pH Adjustment: Deprotonate the carboxylic acid group (pH > pKa ~3.0) to simplify splitting patterns .

- Dynamic Effects: Ethoxy groups may cause restricted rotation; variable-temperature NMR can decouple signals (e.g., -OCH₂CH₃ splitting at low temps) .

What strategies improve yields in coupling reactions with this compound?

Methodological Answer:

- Activation: Convert the carboxylic acid to an acyl chloride (e.g., SOCl₂ or oxalyl chloride) for amide/ester formation .

- Catalysis: Use DMAP or HOBt to enhance coupling efficiency in peptide-like reactions .

- Workup: Extract unreacted starting materials with ethyl acetate and neutralize acidic byproducts with NaHCO₃ .

How to mitigate decomposition during functionalization of the ethoxy group?

Methodological Answer:

- Protection/Deprotection: Temporarily protect the carboxylic acid as a methyl ester using CH₃I/K₂CO₃ before modifying the ethoxy group .

- Low-Temperature Reactions: Perform alkylation or nucleophilic substitutions at 0–5°C to minimize side reactions .

- Radical Scavengers: Add BHT (butylated hydroxytoluene) to inhibit oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.